

In Vitro Kinase Assay for ODM-203 Potency: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: OdM1

Cat. No.: B1578477

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase assay protocols used to determine the potency of ODM-203, a selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). ODM-203 has demonstrated potent anti-tumor activity in preclinical models, and understanding its in vitro potency against its target kinases is crucial for its continued development.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Quantitative Analysis of ODM-203 Kinase Inhibition

ODM-203 is a potent inhibitor of both FGFR and VEGFR family kinases, with IC₅₀ values in the low nanomolar range in biochemical assays.[\[1\]](#)[\[2\]](#)[\[3\]](#) The inhibitory activity of ODM-203 has been quantified using standard radiometric kinase assays with recombinant proteins.[\[1\]](#)[\[2\]](#)

Table 1: In Vitro Potency of ODM-203 against FGFR and VEGFR Kinases

Kinase Target	IC50 (nmol/L)
FGFR1	11
FGFR2	16
FGFR3	6
FGFR4	35
VEGFR1	26
VEGFR2	9
VEGFR3	5

Data sourced from biochemical radiometric assays. Each value represents the mean of at least three independent experiments.[\[1\]](#)[\[4\]](#)

Table 2: Selectivity Profile of ODM-203

In a broad kinase selectivity panel of 317 human kinases, ODM-203 at a concentration of 1 $\mu\text{mol/L}$ suppressed only 9 kinases by more than 70% in addition to its primary targets.[\[1\]](#) This demonstrates a high degree of selectivity for the FGFR and VEGFR families. The IC50 values for six of these nine kinases were determined to be less than 100 nmol/L.[\[1\]](#)

Off-Target Kinase	IC50 (nmol/L)
DDR1	<100
MAP4K4	<100
MINK1	<100
RET	<100
PDGFR α	<100
SIK2	<100

Data represents kinases inhibited by >70% at 1 $\mu\text{mol/L}$ ODM-203.[\[1\]](#)

Experimental Protocol: In Vitro Radiometric Kinase Assay

The following protocol outlines a standard radiometric kinase assay to determine the IC₅₀ values of ODM-203 against recombinant FGFR and VEGFR kinases.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of ODM-203 against specific kinase targets.

Materials:

- Recombinant human kinase enzymes (e.g., FGFR1, VEGFR2)
- Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
- ODM-203 (or other test compounds) dissolved in DMSO
- [γ -³²P]ATP or [γ -³³P]ATP
- Kinase reaction buffer (specific to the kinase being assayed)
- 96-well plates
- Phosphocellulose filter mats or membranes
- Scintillation counter
- Scintillation fluid

Procedure:

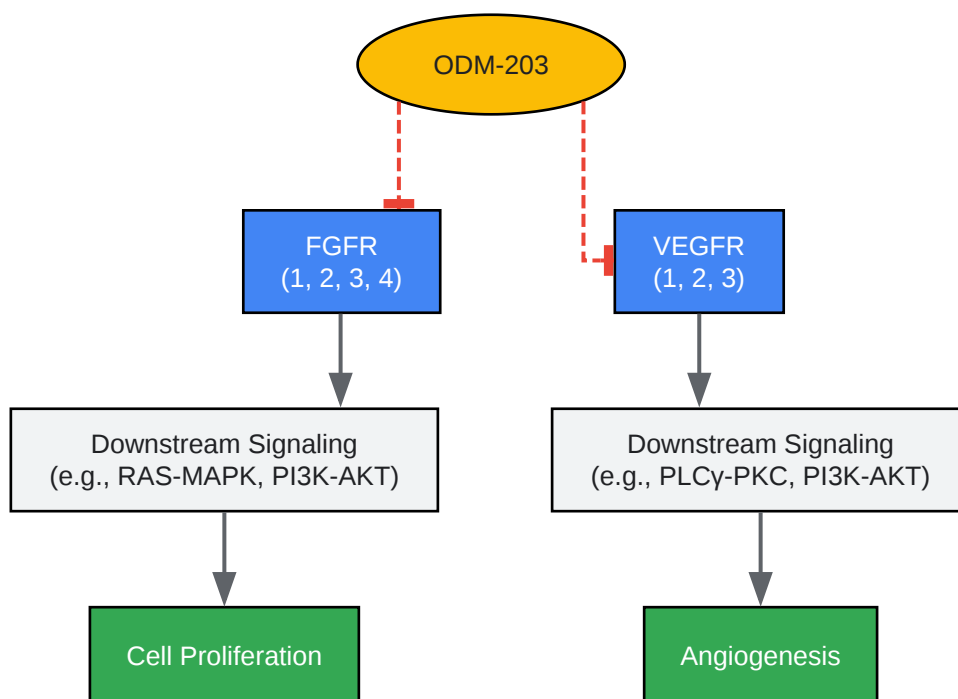
- **Compound Preparation:** Prepare a serial dilution of ODM-203 in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 1 μ M to 0.1 nM).
- **Assay Plate Setup:**
 - Add the kinase reaction buffer to each well of a 96-well plate.

- Add the diluted ODM-203 or DMSO (for control wells) to the appropriate wells.
- Add the kinase-specific substrate to all wells.
- Add the recombinant kinase enzyme to all wells except for the negative control wells.
- Initiation of Kinase Reaction:
 - Initiate the kinase reaction by adding [γ - ^{32}P]ATP or [γ - ^{33}P]ATP to all wells.
 - Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
- Termination of Reaction and Substrate Capture:
 - Stop the reaction by adding a stop solution (e.g., phosphoric acid).
 - Transfer the reaction mixture from each well onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unincorporated [γ - ^{32}P]ATP will be washed away.
- Washing: Wash the filter mats multiple times with a wash solution (e.g., phosphoric acid) to remove any unbound radiolabeled ATP.
- Detection:
 - Dry the filter mats completely.
 - Place the dried filter mats in a scintillation vial with scintillation fluid.
 - Measure the radioactivity in each well using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each concentration of ODM-203 relative to the DMSO control.
 - Plot the percentage of inhibition against the logarithm of the ODM-203 concentration.

- Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

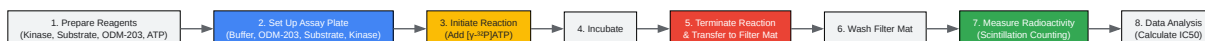
Signaling Pathway Inhibition by ODM-203



[Click to download full resolution via product page](#)

Caption: ODM-203 inhibits FGFR and VEGFR signaling pathways.

Experimental Workflow for In Vitro Kinase Assay



[Click to download full resolution via product page](#)

Caption: Workflow of a radiometric in vitro kinase assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ODM-203, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [In Vitro Kinase Assay for ODM-203 Potency: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1578477#in-vitro-kinase-assay-for-odm-203-potency]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com